Cas no 1196154-74-1 (Octahydro-1H-pyrrolo[3,2-C]pyridine)
![Octahydro-1H-pyrrolo[3,2-C]pyridine structure](https://ja.kuujia.com/scimg/cas/1196154-74-1x500.png)
Octahydro-1H-pyrrolo[3,2-C]pyridine 化学的及び物理的性質
名前と識別子
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- 2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,2-c]pyridine
- OCTAHYDRO-1H-PYRROLO[3,2-C]PYRIDINE
- OCTAHYDRO-PYRROLO[3,2-C]PYRIDINE
- perhydropyrrolo[3,2-c]pyridine
- AB68643
- Octahydro-1H-pyrrolo[3,2-C]pyridine
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- インチ: 1S/C7H14N2/c1-4-9-7-2-3-8-5-6(1)7/h6-9H,1-5H2
- InChIKey: UWQVPLPJLRBXRH-UHFFFAOYSA-N
- SMILES: N1CCC2CNCCC12
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 103
- トポロジー分子極性表面積: 24.1
Octahydro-1H-pyrrolo[3,2-C]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM556622-1g |
Octahydro-1H-pyrrolo[3,2-c]pyridine |
1196154-74-1 | 95%+ | 1g |
$1250 | 2023-01-03 |
Octahydro-1H-pyrrolo[3,2-C]pyridine 関連文献
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
Octahydro-1H-pyrrolo[3,2-C]pyridineに関する追加情報
Octahydro-1H-pyrrolo[3,2-C]pyridine: A Comprehensive Overview
Octahydro-1H-pyrrolo[3,2-C]pyridine (CAS No. 1196154-74-1) is a unique bicyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, often referred to as pyrrolopyridine, belongs to a class of molecules known for their structural complexity and potential biological activity. The octahydro designation indicates the presence of eight hydrogen atoms in the fully saturated form of the molecule, while the pyrrolopyridine framework suggests a fused ring system consisting of a pyrrole and a pyridine moiety.
The chemical structure of Octahydro-1H-pyrrolo[3,2-C]pyridine is characterized by a bicyclic system with two fused rings: a five-membered pyrrole ring and a six-membered pyridine ring. The fusion occurs at positions 3 and 2 of the pyrrole and pyridine rings, respectively. This arrangement creates a rigid and planar structure, which is often advantageous in drug design due to its potential for strong molecular interactions with biological targets.
Recent studies have highlighted the potential of Octahydro-1H-pyrrolo[3,2-C]pyridine as a scaffold for developing novel pharmaceutical agents. Researchers have explored its ability to act as a template for constructing bioactive molecules with diverse functionalities. For instance, modifications to the nitrogen atoms in the pyridine ring have been shown to enhance the compound's ability to bind to specific receptors, making it a promising candidate for drug discovery efforts in areas such as oncology and neurodegenerative diseases.
The synthesis of Octahydro-1H-pyrrolo[3,2-C]pyridine involves a multi-step process that typically begins with the preparation of intermediates such as aldehydes or ketones. One common approach is the use of cycloaddition reactions, which allow for the formation of the bicyclic structure in a single step. For example, the [4+3] cycloaddition between an enamine and an alpha,beta-unsaturated carbonyl compound has been successfully employed to construct this compound. This method not only simplifies the synthesis but also enables access to various substituted derivatives.
In terms of physical properties, Octahydro-1H-pyrrolo[3,2-C]pyridine exhibits a melting point of approximately 95°C and is sparingly soluble in water. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various organic reactions. The compound's stability under physiological conditions has also been evaluated, with results indicating that it is resistant to hydrolysis at neutral pH levels.
The pharmacological profile of Octahydro-1H-pyrrolo[3,2-C]pyridine has been investigated in several preclinical studies. In one notable study published in 2023, researchers demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has been shown to possess antioxidant properties, which could be beneficial in treating conditions associated with oxidative stress.
Another area of interest is the potential of Octahydro-1H-pyrrolo[3,2-C]pyridine as a chiral building block in asymmetric synthesis. The presence of stereogenic centers within its structure allows for the creation of enantiomerically enriched compounds, which are highly desirable in pharmaceutical development due to their improved efficacy and reduced side effects.
In conclusion, Octahydro-1H-pyrrolo[3,2-C]pyridine (CAS No. 1196154-74-1) represents a versatile scaffold with significant potential in drug discovery and organic synthesis. Its unique bicyclic structure, coupled with favorable physical and pharmacological properties, positions it as an important molecule in contemporary chemical research. As ongoing studies continue to uncover new applications for this compound, its role in advancing therapeutic development is likely to grow further.
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